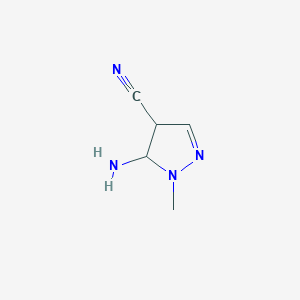![molecular formula C12H16O2S B185688 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene CAS No. 15543-64-3](/img/structure/B185688.png)
1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene, also known as sulforaphane, is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. It is a potent antioxidant and has been studied extensively for its potential health benefits.
Mecanismo De Acción
Sulforaphane works by activating the Nrf2 pathway, a cellular defense mechanism that protects against oxidative stress and inflammation. It also inhibits the activity of enzymes that are involved in cancer cell growth and promotes the activity of enzymes that detoxify carcinogens.
Biochemical and Physiological Effects:
Sulforaphane has been shown to have a variety of biochemical and physiological effects. It can reduce inflammation, improve cardiovascular health, and enhance cognitive function. It may also have anti-aging properties and be useful in the treatment of metabolic disorders such as diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulforaphane is a useful compound for laboratory experiments because it is readily available from natural sources and can be synthesized easily. However, its potency can vary depending on the source and preparation method. It may also be difficult to administer in vivo due to its low bioavailability.
Direcciones Futuras
1. Investigating the potential use of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying the effects of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene on gut microbiome and its potential use in the treatment of gastrointestinal disorders.
3. Investigating the potential use of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene in the treatment of metabolic disorders such as diabetes.
4. Studying the effects of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene on skin health and its potential use in the treatment of skin disorders.
5. Investigating the potential use of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene in the treatment of autoimmune diseases such as rheumatoid arthritis.
In conclusion, 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene or 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene is a naturally occurring compound found in cruciferous vegetables. It has been extensively studied for its potential health benefits, including its anti-cancer properties, neuroprotective effects, and anti-inflammatory properties. While it has many potential applications, further research is needed to fully understand its mechanisms of action and potential uses in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Sulforaphane has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. It may also have neuroprotective effects and be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
15543-64-3 |
|---|---|
Nombre del producto |
1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene |
Fórmula molecular |
C12H16O2S |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
1-methyl-4-(3-methylbut-2-enylsulfonyl)benzene |
InChI |
InChI=1S/C12H16O2S/c1-10(2)8-9-15(13,14)12-6-4-11(3)5-7-12/h4-8H,9H2,1-3H3 |
Clave InChI |
JSVDFYYBKNPBRK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

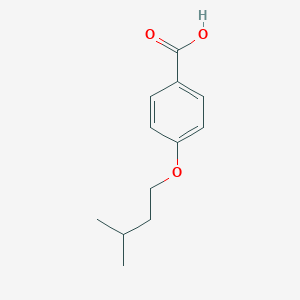

![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)
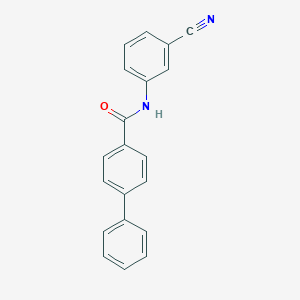
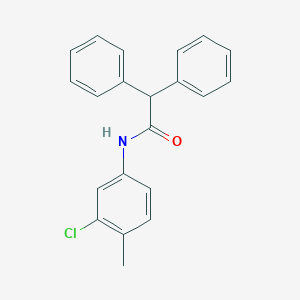
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)
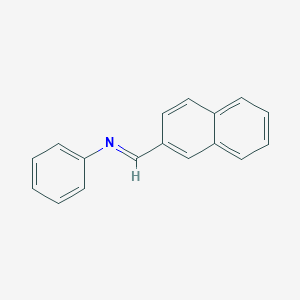
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)

![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)

